Perospirone
Overview
Description
Perospirone is an atypical or second-generation antipsychotic belonging to the azapirone family. It was developed by Dainippon Sumitomo Pharma in Japan and introduced in 2001 for the treatment of schizophrenia and acute cases of bipolar mania . This compound functions primarily by antagonizing serotonin 5HT2A receptors and dopamine D2 receptors, and it also displays partial agonist activity towards 5HT1A receptors .
Mechanism of Action
Target of Action
Perospirone is an atypical or second-generation antipsychotic of the azapirone family that primarily targets serotonin 5HT2A receptors and dopamine D2 receptors . It also displays affinity towards 5HT1A receptors as a partial agonist .
Mode of Action
This compound acts as an inverse agonist at serotonin 5-HT2 receptors and an antagonist at dopamine D2 receptors . It binds to both receptors with high affinity . As a partial agonist at 5-HT1A receptors, this compound stimulates the uptake of 5-HT and inhibits 5-HT release . It also interacts with D4 receptors and α₁-adrenergic receptors as an antagonist, as well as histamine H1 receptor as an inverse agonist .
Biochemical Pathways
This compound targets the mesolimbic pathway to reverse the overactivity of the dopaminergic signaling via D2 receptors . The antagonism of 5-HT2A is thought to alleviate the negative symptoms and cognitive impairments of schizophrenia .
Pharmacokinetics
This compound undergoes rapid and extensive first-pass metabolism in the liver . The metabolic pathways involve hydroxylation , N-dealkylation , and S-oxidation , which are catalyzed by CYP1A1 , 2C8 , 2D6 , and 3A4 . It is rapidly absorbed and rapidly eliminated . The active metabolite hydroxythis compound may play an important role in the antipsychotic effect because the plasma concentration of this metabolite is higher than that of the parent compound .
Result of Action
Antagonism at D2 receptors is believed to relieve the positive symptoms of schizophrenia such as delusions, hallucinations, and thought disorders . This compound is shown to be effective against positive, negative, and general symptoms in patients with schizophrenia . It is also shown to be less associated with extrapyramidal symptoms as a side effect compared to Haloperidol .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver, such as CYP1A1, 2C8, 2D6, and 3A4, can affect the metabolism of this compound . Additionally, factors such as the patient’s overall health, age, and other medications can also influence the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Perospirone interacts with several enzymes, proteins, and other biomolecules. It is a serotonin 5-HT2 receptor inverse agonist and dopamine D2 receptor antagonist . It also displays a high affinity towards the 5-HT1A receptor and has a unique agonistic effect on serotonin 5-HT1A .
Cellular Effects
This compound has been shown to be effective against positive, negative, and general symptoms in patients with schizophrenia . It influences cell function by antagonizing serotonin 5HT2A receptors and dopamine D2 receptors . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It is a serotonin 5-HT2 receptor inverse agonist and dopamine D2 receptor antagonist . It also interacts with D4 receptors and α₁-adrenergic receptors as an antagonist, as well as histamine H1 receptor an inverse agonist .
Temporal Effects in Laboratory Settings
This compound shows potent 5-HT2 and D2 receptor blocking activities in various animal models in vivo
Dosage Effects in Animal Models
This compound has been shown to have different effects at different dosages in animal models . More detailed studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound undergoes rapid and extensive first-pass metabolism in the liver; the metabolic pathways involve hydroxylation, N-dealkylation, and S-oxidation, which are catalyzed by CYP1A1, 2C8, 2D6, and 3A4 .
Preparation Methods
Perospirone hydrochloride hydrate can be synthesized through various methods. One notable method involves the preparation of this compound free alkali, which is then converted into hydrochloride . The preparation of this compound hydrochloride hydrate crystal form B involves specific reaction conditions, including the use of solvents and reagents under controlled temperature and humidity to achieve high purity and stability . Industrial production methods focus on optimizing yield, purity, and production efficiency, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Perospirone undergoes several types of chemical reactions, including hydroxylation, N-dealkylation, and S-oxidation . These reactions are catalyzed by cytochrome P450 enzymes such as CYP1A1, CYP2C8, CYP2D6, and CYP3A4 . Common reagents used in these reactions include various oxidizing agents and solvents. The major products formed from these reactions are hydroxylated, dealkylated, and oxidized metabolites .
Scientific Research Applications
Perospirone has been extensively studied for its pharmacokinetic properties and therapeutic effects. It is used in clinical research to evaluate its efficacy and safety in treating schizophrenia and bipolar mania . Additionally, this compound is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in humans . The compound’s unique receptor binding profile makes it a valuable tool in neuropharmacological research, particularly in studying the interactions between serotonin and dopamine receptors .
Comparison with Similar Compounds
Perospirone is similar to other atypical antipsychotics such as risperidone, blonanserin, and lurasidone . These compounds share a common mechanism of action by antagonizing serotonin and dopamine receptors. this compound is unique in its partial agonist activity at 5HT1A receptors, which distinguishes it from other antipsychotics . Additionally, this compound has a lower incidence of extrapyramidal side effects compared to typical antipsychotics like haloperidol .
References
Properties
IUPAC Name |
(3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21/h3-4,9-10,17-18H,1-2,5-8,11-16H2/t17-,18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVFZWUMDDXLLG-HDICACEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048163 | |
Record name | Perospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Antagonism at D2 receptors is believed to relieve the positive symptoms of schizophrenia such as delusions, hallucinations, and thought disorders. Perospirone targets the mesolimbic patway to reverse the overactivity of the dopaminergic signalling via D2 receptors. 5-HT2A antagonism is thought to allevaite the negative symptoms and cognitive impairments of schizophrenia. These receptors are Gi/Go coupled receptors that lead to decreased neurotransmitter release and neuronal inhibition when activated, thus play a role in dopamine release regulation. Perospirone targets these receptors in the nigrostriatal pathway to reduce dopamine release and function. In contrast, 5-HT2A receptor antagonism may improve the negative symptoms by enhancing dopamine and glutamate release in the mesocortical pathway. 5-HT1A receptor activation further inhibits the release of 5-HT into the synaptic cleft. | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
150915-41-6, 129273-38-7 | |
Record name | Perospirone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150915-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perospirone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perospirone Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEROSPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303OK87DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
95-97 as hydrochloride form | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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